molecular formula C11H9NO3 B098608 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 17392-68-6

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B098608
CAS No.: 17392-68-6
M. Wt: 203.19 g/mol
InChI Key: LJDGDRYFCIHDPX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but a different core structure, used in the synthesis of pharmaceuticals.

    2-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, used as an intermediate in organic synthesis.

    1-(2-Methoxyphenyl)-2-nitroethene: A compound with a methoxyphenyl group and a nitroethene moiety, used in the synthesis of various organic compounds.

Uniqueness

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGDRYFCIHDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169734
Record name N-(2-Methoxyphenyl)maleimide
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17392-68-6
Record name N-(2-Methoxyphenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17392-68-6
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Record name N-(2-Methoxyphenyl)maleimide
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Record name 17392-68-6
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Record name N-(2-Methoxyphenyl)maleimide
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Record name N-(2-METHOXYPHENYL)MALEIMIDE
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Q & A

Q1: What is the spatial arrangement of the aromatic rings in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione?

A1: The molecule this compound consists of a methoxybenzene ring attached to a 1H-pyrrole-2,5-dione ring. The research indicates that these two rings are not coplanar, exhibiting a dihedral angle of 75.60° between them []. This non-planar arrangement could be significant for potential interactions with biological targets or in material science applications.

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